molecular formula C12H11ClN4O B12503258 2-[[1-(4-Chlorophenyl)-1H-pyrrol-2-yl]methylene]hydrazinecarboxamide CAS No. 124695-23-4

2-[[1-(4-Chlorophenyl)-1H-pyrrol-2-yl]methylene]hydrazinecarboxamide

Cat. No.: B12503258
CAS No.: 124695-23-4
M. Wt: 262.69 g/mol
InChI Key: UTOBMJJHLRIRTL-UHFFFAOYSA-N
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Description

(E)-{[1-(4-CHLOROPHENYL)PYRROL-2-YL]METHYLIDENE}AMINOUREA is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with a 4-chlorophenyl group and an aminourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[1-(4-CHLOROPHENYL)PYRROL-2-YL]METHYLIDENE}AMINOUREA typically involves the condensation of 1-(4-chlorophenyl)pyrrole-2-carbaldehyde with aminourea under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-{[1-(4-CHLOROPHENYL)PYRROL-2-YL]METHYLIDENE}AMINOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-{[1-(4-CHLOROPHENYL)PYRROL-2-YL]METHYLIDENE}AMINOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-{[1-(4-CHLOROPHENYL)PYRROL-2-YL]METHYLIDENE}AMINOUREA involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone
  • 4-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde
  • N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-ethylaniline

Uniqueness

(E)-{[1-(4-CHLOROPHENYL)PYRROL-2-YL]METHYLIDENE}AMINOUREA is unique due to its specific combination of a pyrrole ring with a 4-chlorophenyl group and an aminourea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

124695-23-4

Molecular Formula

C12H11ClN4O

Molecular Weight

262.69 g/mol

IUPAC Name

[[1-(4-chlorophenyl)pyrrol-2-yl]methylideneamino]urea

InChI

InChI=1S/C12H11ClN4O/c13-9-3-5-10(6-4-9)17-7-1-2-11(17)8-15-16-12(14)18/h1-8H,(H3,14,16,18)

InChI Key

UTOBMJJHLRIRTL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C=NNC(=O)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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